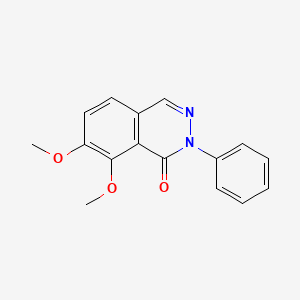![molecular formula C18H22N6O2S B5542465 (1S*,5R*)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542465.png)
(1S*,5R*)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of molecules that interact with nicotinic acetylcholine receptors (nAChRs), which are of significant interest in the development of treatments for cognitive deficits in psychiatric and neurological conditions. Its complex structure suggests potential for specific receptor targeting and modulation.
Synthesis Analysis
The synthesis of related bicyclic and tricyclic compounds involves strategic ring formation, functional group interconversions, and cyclization reactions. For example, a similar compound, CP-810,123, was developed as an alpha 7 nAChR agonist, highlighting the intricate synthesis strategies involving bicyclic scaffolds for cognitive disorder treatments (O’Donnell et al., 2010).
Molecular Structure Analysis
Molecular structure studies of similar compounds reveal that the diazabicyclo nonane scaffold contributes to high receptor affinity and selectivity. The presence of pyridine and triazole groups suggests that electronic and steric factors significantly influence binding interactions with biological targets.
Chemical Reactions and Properties
Related research indicates these compounds undergo various chemical reactions, including aminomethylation and interactions with primary amines, to yield novel heterocyclic compounds. These reactions expand the chemical diversity and potential bioactivity of the scaffold (Dotsenko et al., 2007).
Applications De Recherche Scientifique
Cognitive Disorders in Schizophrenia and Alzheimer's Disease
The compound has been identified for its potential in treating cognitive deficits associated with psychiatric or neurological conditions, notably schizophrenia and Alzheimer's disease. It is a potent and selective alpha 7 nicotinic acetylcholine receptor (nAChR) agonist, displaying excellent pharmaceutical properties, including high oral bioavailability and effective brain penetration. This compound shows promise in preclinical models for improving auditory sensory gating and recognition memory, supporting the hypothesis that alpha 7 nAChR agonists could offer a new pharmacotherapy avenue for cognitive impairments in these conditions (O’Donnell et al., 2010).
Synthesis of Heterocyclic Compounds
Research into the synthesis and reactions of heterocyclic compounds has been a significant area of application for related chemicals. The compound is part of a broader class of substances explored for generating diverse heterocyclic structures, including N-, S,N-, and Se,N-heterocycles. These efforts have led to the synthesis of a variety of compounds with potential biological activities, such as antiviral, analeptic, anti-inflammatory, and antipyretic properties. This area of research emphasizes the utility of such compounds in creating new molecules with potential therapeutic applications (Dotsenko et al., 2019).
Propriétés
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-[(1S,5R)-3-(pyridine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c1-22-12-20-21-18(22)27-11-16(25)24-9-13-5-6-14(24)10-23(8-13)17(26)15-4-2-3-7-19-15/h2-4,7,12-14H,5-6,8-11H2,1H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFBEOYVVWQCIF-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)N2CC3CCC2CN(C3)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1SCC(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5542394.png)
![1-benzyl-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B5542395.png)
![1-acetyl-4-[2-fluoro-4-(trifluoromethyl)benzyl]-1,4-diazepan-6-ol](/img/structure/B5542402.png)
![6-bromo-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5542411.png)
![(1R*,3S*)-7-(3-allyl-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5542418.png)
![8-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5542428.png)
![1-methyl-4-(4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)piperazine](/img/structure/B5542438.png)
![N-[4-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5542444.png)
![2-[(3-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5542452.png)
![4-(2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5542456.png)
![methyl 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5542460.png)
